molecular formula C8H9NO2 B13895372 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one

Cat. No.: B13895372
M. Wt: 151.16 g/mol
InChI Key: ZSXQCOABOMBOAM-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is characterized by the presence of a hydroxy group and a methyl group attached to a pyridine ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with acetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters and optimize production efficiency .

Chemical Reactions Analysis

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl group and ethanone moiety contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

1-(5-Hydroxy-2-methylpyridin-4-YL)ethan-1-one can be compared with other similar compounds, such as:

The presence of the hydroxy group in this compound makes it unique, providing additional sites for chemical modification and enhancing its potential biological activities.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(5-hydroxy-2-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)8(11)4-9-5/h3-4,11H,1-2H3

InChI Key

ZSXQCOABOMBOAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)O)C(=O)C

Origin of Product

United States

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